Ethyl 2-ethyltetrahydro-3-methyl-4,5-dioxo-3-furoate
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Overview
Description
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with ethyl, methyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of the ethyl 2-bromo-3-methylbutanoate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or other biomolecules, modulating various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Lacks the ethyl group at the 2-position, which may affect its reactivity and applications.
Methyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
2-Ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The unique combination of substituents in Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate gives it distinct properties and makes it a valuable compound for various applications in research and industry.
Biological Activity
Introduction
Ethyl 2-ethyltetrahydro-3-methyl-4,5-dioxo-3-furoate is an organic compound that belongs to the class of tetrahydrofuran derivatives. Its unique structure and reactivity make it a valuable compound in organic synthesis and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula: C10H14O5
- Molecular Weight: 214.22 g/mol
- CAS Number: 94088-20-7
The compound features a tetrahydrofuran ring with ethyl and methyl substituents, along with dioxo functional groups that contribute to its reactivity and biological properties.
This compound acts through several mechanisms:
- Enzymatic Interactions : The compound can serve as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors, influencing biochemical pathways and physiological processes.
- Chemical Reactivity : The compound undergoes oxidation and reduction reactions, allowing it to participate in diverse metabolic pathways.
- Substitution Reactions : The ethyl and methyl groups can be substituted with other functional groups, which may alter the compound's biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is essential for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Modulation
Studies have shown that this compound can modulate enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes. Such modulation is crucial for drug metabolism and detoxification processes in the liver.
Case Studies
- Study on Metabolic Pathways : A study investigated the role of this compound in the metabolism of xenobiotics. It was found that the compound enhances the activity of specific enzymes involved in the detoxification of harmful substances.
- Antioxidant Efficacy : In vitro experiments demonstrated that derivatives of this compound exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 3-methyl-4,5-dioxotetrahydrofuran | Lacks ethyl group at 2-position | Lower reactivity |
Methyl 2-ethyltetrahydro-3-methyl-4,5-dioxo | Methyl ester instead of ethyl | Different solubility |
2-Ethyl-3-methyl-4,5-dioxotetrahydrofuran | Carboxylic acid derivative | Varies in reactivity |
The unique combination of substituents in this compound imparts distinct properties compared to its analogs, enhancing its potential applications in both research and industry.
Applications in Research and Industry
This compound has several applications:
- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules due to its high reactivity.
- Biological Research : The compound is utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways, contributing valuable insights into biochemical processes.
- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development aimed at enhancing therapeutic efficacy or reducing toxicity.
Properties
CAS No. |
94088-20-7 |
---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 2-ethyl-3-methyl-4,5-dioxooxolane-3-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-4-6-10(3,9(13)14-5-2)7(11)8(12)15-6/h6H,4-5H2,1-3H3 |
InChI Key |
MDCJZBLMUIGLDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(=O)C(=O)O1)(C)C(=O)OCC |
Origin of Product |
United States |
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